molecular formula C25H28Sn B15435383 (Cyclohexylmethyl)(triphenyl)stannane CAS No. 86623-71-4

(Cyclohexylmethyl)(triphenyl)stannane

Cat. No.: B15435383
CAS No.: 86623-71-4
M. Wt: 447.2 g/mol
InChI Key: ALMYVRFRZREULQ-UHFFFAOYSA-N
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Description

(Cyclohexylmethyl)(triphenyl)stannane (CAS 86623-71-4) is an organotin compound characterized by a tin (Sn) center bonded to a cyclohexylmethyl group and three phenyl rings . With the molecular formula C 25 H 28 Sn and a molecular weight of 447.2 g/mol, this compound is part of a class of organotin reagents widely studied for their applications in catalysis and materials science due to the unique electronic and steric profile imparted by their structure . This compound is closely related to other triphenyltin derivatives, such as Chloridotriphenyltin (SnPh 3 Cl), which are used in various research contexts . Organotin compounds of this nature serve as valuable precursors and intermediates in synthetic chemistry. For instance, Kawakami et al. have demonstrated that enantiomerically pure silylstannane derivatives can undergo tin-lithium exchange to generate silyllithium in a stereo-retentive manner, highlighting the utility of stannanes in stereospecific synthesis . Please note: This product is intended for research applications in vitro and is For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption .

Properties

CAS No.

86623-71-4

Molecular Formula

C25H28Sn

Molecular Weight

447.2 g/mol

IUPAC Name

cyclohexylmethyl(triphenyl)stannane

InChI

InChI=1S/C7H13.3C6H5.Sn/c1-7-5-3-2-4-6-7;3*1-2-4-6-5-3-1;/h7H,1-6H2;3*1-5H;

InChI Key

ALMYVRFRZREULQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Chloridotriphenyltin (SnPh₃Cl)

  • Molecular Formula : C₁₈H₁₅ClSn ().
  • Molecular Weight : 385.47 g/mol.
  • Structure : Tin bonded to three phenyl rings and one chloride ligand.
  • Key Differences :
    • Reactivity : The chloride ligand in SnPh₃Cl facilitates nucleophilic substitution reactions, whereas (cyclohexylmethyl)(triphenyl)stannane’s alkyl group may promote radical or coupling reactions.
    • Applications : SnPh₃Cl is used as a pesticide (e.g., Aquatin) and catalyst, while distannanes like [Ph₃SnCH₂SnPh₃] are studied for their supramolecular architectures ().

Acetoxytriphenylstannane (SnPh₃OAc)

  • Molecular Formula : C₂₀H₁₈O₂Sn ().
  • Molecular Weight : 409.07 g/mol.
  • Structure : Tin bonded to three phenyl rings and an acetyloxy group.
  • Key Differences :
    • Bonding : The Sn–O bond in SnPh₃OAc is covalent (QTAIM analysis in ), whereas (cyclohexylmethyl)(triphenyl)stannane has Sn–C bonds.
    • Toxicity : Acetoxytriphenylstannane is a fungicide (e.g., Brestan) with higher acute toxicity compared to alkyl-substituted stannanes ().

Dicyclohexyl(diphenyl)stannane

  • Molecular Formula : C₂₄H₃₂Sn ().
  • Molecular Weight : 439.23 g/mol.
  • Structure : Tin bonded to two cyclohexyl and two phenyl groups.
  • Key Differences :
    • Steric Effects : Bulky cyclohexyl groups increase steric hindrance, reducing reactivity toward electrophiles compared to triphenylstannanes.
    • Applications : Used in cross-coupling reactions due to its stability ().

Tributyl[(methoxymethoxy)methyl]stannane

  • Molecular Formula : C₁₅H₃₂O₂Sn ().
  • Molecular Weight : 347.11 g/mol.
  • Structure : Tin bonded to three butyl groups and a methoxymethoxymethyl moiety.
  • Key Differences: Solubility: The butyl chains enhance solubility in non-polar solvents, unlike aromatic triphenylstannanes. Synthetic Utility: Acts as a hydroxymethyl anion equivalent in organic synthesis ().

Structural and Functional Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity Reference
[Ph₃SnCH₂SnPh₃] C₃₈H₃₀Sn₂ 665.32 Two SnPh₃ groups, methyl Crystal engineering, catalysis
SnPh₃Cl C₁₈H₁₅ClSn 385.47 Three Ph, one Cl Pesticides, catalyst
SnPh₃OAc C₂₀H₁₈O₂Sn 409.07 Three Ph, one OAc Fungicides, QTAIM-studied adducts
Dicyclohexyl(diphenyl)stannane C₂₄H₃₂Sn 439.23 Two Cy, two Ph Cross-coupling reactions
Cyclohexyltrimethylstannane C₉H₂₀Sn 246.96 Three Me, one Cy Not specified (structural studies)

Research Findings and Trends

  • Crystal Engineering : Distannanes like [Ph₃SnCH₂SnPh₃] exhibit robust Sn–Sn bonds and near-tetrahedral geometries, enabling applications in metal-organic frameworks ().
  • Toxicity Profile : Alkyltin compounds (e.g., cyclohexyl derivatives) generally exhibit lower toxicity than aryl- or acetoxy-substituted stannanes, which are regulated as hazardous substances ().
  • Reactivity : Electron-withdrawing groups (e.g., Cl, OAc) enhance electrophilicity at the tin center, while bulky substituents (e.g., cyclohexyl) stabilize the compound against degradation ().

Q & A

Q. Basic Research Focus

  • Fourier-Transform Infrared (FTIR) Spectroscopy : Identifies Sn–C vibrational modes in the 450–550 cm1^{-1} range and C–H stretches (2800–3000 cm1^{-1}) .
  • Mössbauer Spectroscopy : Quantifies tin oxidation states (δ ≈ 1.3–1.6 mm/s for Sn(IV)) and ligand-field effects .
  • Mass Spectrometry (MS) : Electron-impact MS fragments the molecule to confirm molecular weight (e.g., m/zm/z 409 for parent ion) and ligand loss patterns .

How does the tetrahedral distortion of Sn centers influence reactivity in cross-coupling reactions?

Advanced Research Focus
The near-tetrahedral geometry of Sn centers (max. deviation ≤7°) in (Cyclohexylmethyl)(triphenyl)stannane impacts steric accessibility during transmetallation. Bulky cyclohexylmethyl groups reduce nucleophilic attack efficiency, while triphenyl groups stabilize the Sn–C bond. Computational studies (DFT) suggest:

  • HOMO-LUMO Gaps : ~4.5 eV, indicating moderate electrophilicity for oxidative addition .
  • Steric Parameters : Tolman cone angles >150° for triphenyltin groups, hindering coordination to transition metals .

What strategies resolve contradictions in crystallographic data interpretation for organostannanes?

Advanced Research Focus
Discrepancies in XRD data (e.g., bond lengths, thermal parameters) arise from experimental conditions (e.g., temperature, radiation source). Mitigation strategies include:

  • Multi-Temperature Studies : Comparing datasets at 100 K vs. 293 K to distinguish static disorder from thermal motion .
  • High-Resolution Synchrotron XRD : Enhances data accuracy (e.g., Rint<0.05R_{\text{int}} < 0.05) by reducing absorption errors .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···π contacts) that influence packing .

How can computational modeling predict the biological interactions of (Cyclohexylmethyl)(triphenyl)stannane?

Advanced Research Focus
Molecular docking and MD simulations assess interactions with biomolecules:

  • Enzyme Inhibition : Sn compounds bind to cysteine residues in metalloenzymes (e.g., carbonic anhydrase), altering catalytic activity .
  • Membrane Permeability : LogP values (~3.5) predict moderate lipid solubility, enabling cellular uptake .
    Validation requires in vitro assays (e.g., IC50_{50} measurements) to correlate computational predictions with experimental toxicity .

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